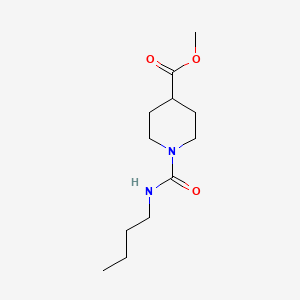

Methyl 1-(butylcarbamoyl)piperidine-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

“Methyl piperidine-4-carboxylate” is used as a reactant for the synthesis of antitubercular agents, aminopyrazine inhibitors, orally available naphthyridine protein kinase D inhibitors, and a scalable catalyst from asymmetric hydrogenation of sterically demanding aryl enamide .Molecular Structure Analysis

The molecular structure of “Methyl piperidine-4-carboxylate” is represented by the molecular formula C7H13NO2 . The InChI Key for this compound is RZVWBASHHLFBJF-UHFFFAOYSA-N .Chemical Reactions Analysis

“Methyl piperidine-4-carboxylate” is a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation .Physical And Chemical Properties Analysis

“Methyl piperidine-4-carboxylate” has a molecular weight of 143.19 g/mol . It is slightly soluble in water .Wissenschaftliche Forschungsanwendungen

- Methyl 1-(butylcarbamoyl)piperidine-4-carboxylate serves as a valuable building block for synthesizing antitubercular agents. Researchers have explored its potential in designing novel drugs to combat tuberculosis, a global health concern .

- Scientists have investigated this compound as a precursor for aminopyrazine inhibitors. These inhibitors play a crucial role in modulating specific biological pathways, making them relevant for drug discovery and development .

- Methyl 1-(butylcarbamoyl)piperidine-4-carboxylate has been studied in the context of PKD inhibition. PKD is an enzyme involved in cell signaling and regulation. Inhibiting PKD may have therapeutic implications for various diseases, including cancer and cardiovascular disorders .

- Researchers have explored the compound’s potential as a scalable catalyst for asymmetric hydrogenation reactions. Asymmetric hydrogenation is a powerful tool in organic synthesis, allowing the production of chiral compounds with high enantioselectivity .

- Methyl 1-(butylcarbamoyl)piperidine-4-carboxylate has been employed in the synthesis of sterically demanding aryl enamide derivatives. These reactions are valuable for constructing complex organic molecules with specific substitution patterns .

- Beyond specific applications, this compound contributes to the broader fields of chemical biology and medicinal chemistry. Its versatile reactivity and structural features make it a valuable tool for designing and optimizing bioactive molecules .

Antitubercular Agents

Aminopyrazine Inhibitors

Protein Kinase D (PKD) Inhibitors

Asymmetric Hydrogenation Catalysts

Sterically Demanding Aryl Enamide Reactions

Chemical Biology and Medicinal Chemistry

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 1-(butylcarbamoyl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-3-4-7-13-12(16)14-8-5-10(6-9-14)11(15)17-2/h10H,3-9H2,1-2H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBXGTIVREGUNKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)N1CCC(CC1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-(butylcarbamoyl)piperidine-4-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-Bromophenyl)sulfonyl]furan-2-carboxylic acid](/img/structure/B2701129.png)

methanone](/img/structure/B2701139.png)